molecular formula C23H19N3O3 B440060 METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE

METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE

Cat. No.: B440060
M. Wt: 385.4g/mol
InChI Key: QULSZNPZMPHFBD-UHFFFAOYSA-N
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Description

Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is a complex organic compound with a unique structure that includes a naphthyl group, a pyrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with methyl 4-aminobenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of METHYL 4-({[3-METHYL-1-(1-NAPHTHYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-({[3-(1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
  • Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate

Uniqueness

Methyl 4-({[3-methyl-1-(1-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate is unique due to its specific structural features, such as the presence of both a naphthyl group and a pyrazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4g/mol

IUPAC Name

methyl 4-[(5-methyl-2-naphthalen-1-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]benzoate

InChI

InChI=1S/C23H19N3O3/c1-15-20(14-24-18-12-10-17(11-13-18)23(28)29-2)22(27)26(25-15)21-9-5-7-16-6-3-4-8-19(16)21/h3-14,25H,1-2H3

InChI Key

QULSZNPZMPHFBD-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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